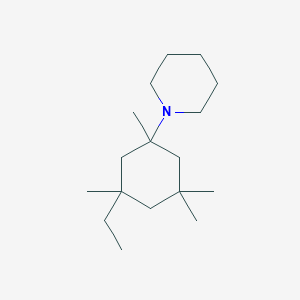
Decyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyltrimethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀Si and a molecular weight of 214.4628 g/mol . It is a member of the alkylsilanes family, characterized by a silicon atom bonded to three methyl groups and one decyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyltrimethylsilane can be synthesized through the hydrosilylation reaction, where a decene (a ten-carbon alkene) reacts with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods
In industrial settings, decyltrimethylsilane is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Decyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Substitution: Depending on the nucleophile used, various substituted silanes can be formed.
Aplicaciones Científicas De Investigación
Decyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of silane coupling agents and surface modifiers.
Biology: In biological research, it is employed to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption.
Medicine: It is used in the development of drug delivery systems, particularly for hydrophobic drugs.
Industry: Decyltrimethylsilane is used in the production of water-repellent coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of decyltrimethylsilane involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The decyl group provides hydrophobic properties, allowing the compound to interact with hydrophobic surfaces and molecules.
Surface Modification: The silicon atom can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Octyltrimethylsilane: Similar to decyltrimethylsilane but with an eight-carbon alkyl chain instead of ten.
Hexadecyltrimethylsilane: Contains a sixteen-carbon alkyl chain, making it more hydrophobic than decyltrimethylsilane.
Uniqueness
Decyltrimethylsilane is unique due to its balance of hydrophobicity and reactivity. The ten-carbon decyl chain provides sufficient hydrophobicity for various applications, while the trimethylsilane structure allows for easy modification and functionalization .
Propiedades
Número CAS |
18414-75-0 |
|---|---|
Fórmula molecular |
C13H30Si |
Peso molecular |
214.46 g/mol |
Nombre IUPAC |
decyl(trimethyl)silane |
InChI |
InChI=1S/C13H30Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
Clave InChI |
WTZBVIIGQDJARG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)



![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)

![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
